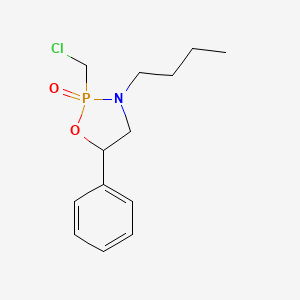
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one is a complex organophosphorus compound It features a unique oxazaphospholidinone ring structure, which is a five-membered ring containing oxygen, nitrogen, and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of a chloromethylating agent with a suitable precursor containing the oxazaphospholidinone ring. The reaction conditions often require the use of a base to facilitate the formation of the desired product. Common bases used in these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially altering their function. The oxazaphospholidinone ring structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyl-2-(hydroxymethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- 3-Butyl-2-(methyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
Uniqueness
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications
Propiedades
Número CAS |
67000-75-3 |
|---|---|
Fórmula molecular |
C13H19ClNO2P |
Peso molecular |
287.72 g/mol |
Nombre IUPAC |
3-butyl-2-(chloromethyl)-5-phenyl-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C13H19ClNO2P/c1-2-3-9-15-10-13(17-18(15,16)11-14)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
Clave InChI |
LIOHSPUKTGDTLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC(OP1(=O)CCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
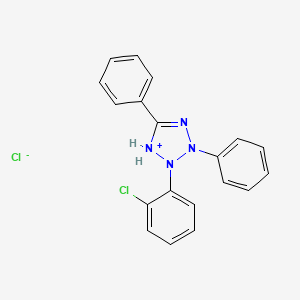


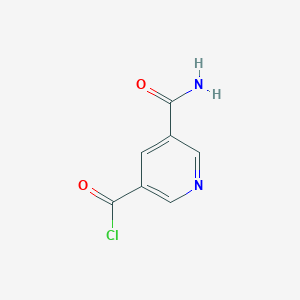
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
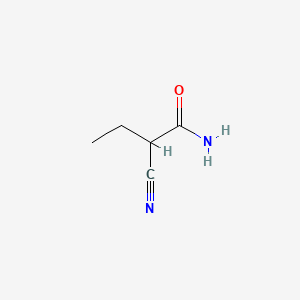

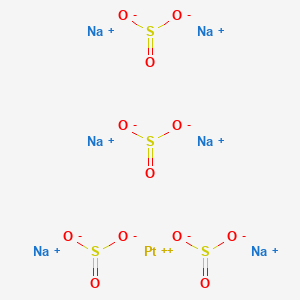
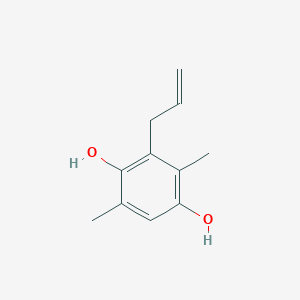

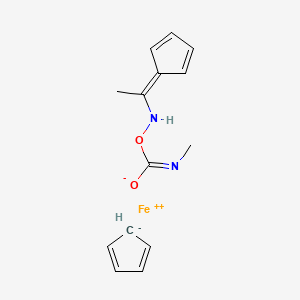
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
